![molecular formula C20H28N2O3 B11390741 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(pentyloxy)benzamide](/img/structure/B11390741.png)
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(pentyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl-N,N-dimethyl-4-pentoxybenzamide , belongs to the furan derivative family. Furan derivatives have gained prominence in medicinal chemistry due to their therapeutic efficacy and diverse biological properties . The furan nucleus, composed of one oxygen and four carbon atoms, forms the core structure of this compound (Figure 1). Furan itself exhibits a wide range of pharmacological benefits, including anti-ulcer, diuretic, antibacterial, antifungal, and anticancer properties .
!Furan Structure Figure 1. Structure of furan.
Preparation Methods
The synthetic routes for N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(pentyloxy)benzamide involve the introduction of the furan ring and subsequent functionalization. While specific methods may vary, here are some general steps:
-
Furan Synthesis: : Furan can be synthesized through various methods, such as the Paal-Knorr reaction or the Feist-Benary synthesis. These reactions involve cyclization of suitable precursors to form the furan ring.
-
Amide Formation: : The benzamide moiety is introduced by reacting furan with 4-(pentyloxy)benzoic acid or its derivatives. The amide bond formation typically employs coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Chemical Reactions Analysis
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(pentyloxy)benzamide can undergo various reactions:
-
Oxidation and Reduction: : The furan ring can be oxidized to furan-2-carboxylic acid or reduced to tetrahydrofuran. These transformations impact its biological activity.
-
Substitution Reactions: : The pentyloxy group can undergo nucleophilic substitution reactions. Common reagents include alkoxides or amines.
-
Major Products: : The primary product is the target compound itself. variations in substituents or functional groups can yield different analogs.
Scientific Research Applications
This compound finds applications in several fields:
-
Medicine: : Its antibacterial and antifungal properties make it relevant for drug development.
-
Chemistry: : Researchers explore its reactivity and use it as a building block for more complex molecules.
-
Industry: : It may serve as a precursor for other furan-based materials or pharmaceuticals.
Mechanism of Action
The exact mechanism remains an active area of research. its effects likely involve interactions with cellular targets, possibly affecting enzymes or receptors.
Comparison with Similar Compounds
While N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(pentyloxy)benzamide is unique, similar compounds include other furan derivatives like furan-2-carboxylic acid and tetrahydrofuran.
Properties
Molecular Formula |
C20H28N2O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-pentoxybenzamide |
InChI |
InChI=1S/C20H28N2O3/c1-4-5-6-13-24-17-11-9-16(10-12-17)20(23)21-15-18(22(2)3)19-8-7-14-25-19/h7-12,14,18H,4-6,13,15H2,1-3H3,(H,21,23) |
InChI Key |
CBAHOTVHHZPSEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


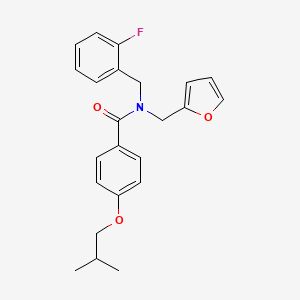
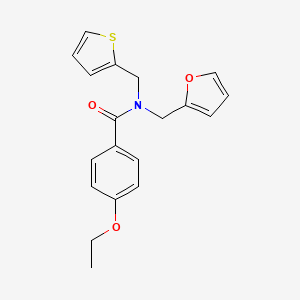
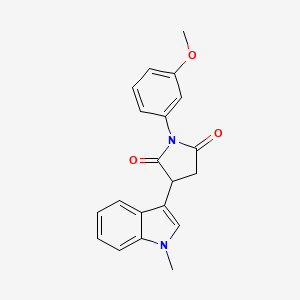

![3-tert-butyl-5-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11390683.png)
![12-chloro-3-(4-fluorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11390688.png)
![Pentyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate](/img/structure/B11390696.png)

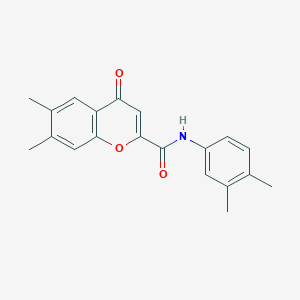
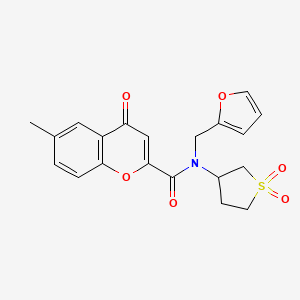
![5-[(3-ethoxypropyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11390708.png)
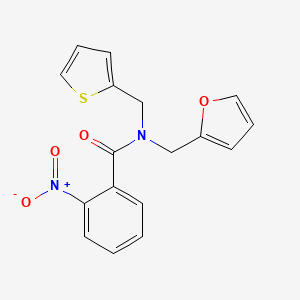
![N-benzyl-5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11390733.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)urea](/img/structure/B11390734.png)
